Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- is a complex organic compound with the molecular formula C13H13N5O. This compound is part of the imidazoquinoxaline family, known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- typically involves the reaction of 3,8-dimethylimidazo[4,5-f]quinoxaline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced imidazoquinoxaline compounds.
Substitution: Formation of substituted imidazoquinoxaline derivatives.
Scientific Research Applications
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Known for its presence in cooked foods and potential carcinogenic properties.
3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another compound in the same family with similar biological activities.
Uniqueness
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
107609-69-8 |
---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19) |
InChI Key |
JHCVFAMHBNCNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.